Methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate dihydrochloride
CAS No.:
Cat. No.: VC18078457
Molecular Formula: C7H12Cl2N2O2S
Molecular Weight: 259.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12Cl2N2O2S |
|---|---|
| Molecular Weight | 259.15 g/mol |
| IUPAC Name | methyl 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C7H10N2O2S.2ClH/c1-4-6(7(10)11-2)12-5(3-8)9-4;;/h3,8H2,1-2H3;2*1H |
| Standard InChI Key | CWAUUPVHASADLE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)CN)C(=O)OC.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound features a thiazole core (a five-membered ring containing sulfur and nitrogen atoms) with three substituents:
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Methyl group at position 4.
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Aminomethyl group () at position 2.
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Methoxycarbonyl group () at position 5 .
The dihydrochloride salt form arises from protonation of the primary amine group, enhancing solubility and stability for synthetic applications .
Table 1: Key Structural and Physicochemical Data
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a multi-step route starting from 2-methylthiazole-5-carboxylic acid. A patent by CN113943263A outlines an optimized industrial-scale method :
Step 1: Esterification
2-Methylthiazole-5-carboxylic acid is refluxed with methanol and concentrated sulfuric acid to yield methyl 2-methylthiazole-5-carboxylate .
Step 2: Bromination
The methyl ester undergoes radical bromination using -bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride, producing methyl 2-(dibromomethyl)-4-methylthiazole-5-carboxylate .
Step 3: Single Reduction
Phosphite-mediated reduction selectively replaces one bromine atom with hydrogen, yielding methyl 2-(bromomethyl)-4-methylthiazole-5-carboxylate .
Step 4: Double Boc Amination
The bromomethyl intermediate reacts with bis(tert-butoxycarbonyl)amine () in dimethylformamide (DMF) and potassium carbonate, forming a Boc-protated amine derivative .
Step 5: Boc Deprotection
Treatment with 4 M HCl in ethyl acetate removes the Boc groups, yielding the final dihydrochloride salt with >97% purity .
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | , reflux | 90% |
| 2 | NBS, AIBN, , 77°C | 73% |
| 3 | , 25°C | 85% |
| 4 | , DMF | 68% |
| 5 | 4 M HCl, , 25°C | 98% |
Advantages Over Prior Methods
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Avoids malodorous reagents (e.g., diethyl dithiophosphate) .
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Uses industrially available raw materials, reducing costs by ~40% .
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Eliminates chromatographic purification via acid-base extraction .
Applications in Medicinal Chemistry
HSET/KIFC1 Inhibition
The compound serves as a precursor for 2-(3-benzamidopropanamido)thiazole-5-carboxylates, which inhibit HSET (kinesin-14a), a protein critical for centrosome clustering in cancer cells . Induction of multipolar mitotic spindles in HSET-dependent cancer cells (e.g., DLD1 4NCA) confirms its therapeutic potential .
Key Derivatives and Activities:
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CCT369834: HSET IC = 19 nM, >200-fold selectivity over Eg5 .
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CCT341932: Reduces tumor growth in xenograft models by disrupting mitotic spindle polarity .
Antidiabetic Activity
Analogues like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid demonstrate significant hypoglycemic effects in streptozotocin-induced diabetic rats, improving insulin sensitivity () by 58% .
Future Perspectives
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Targeted Drug Delivery: Conjugation with trans-cyclooctene (TCO) tags enables click chemistry-based imaging probes for HSET engagement studies .
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Structure-Activity Relationship (SAR): Modifications at the C2 aminomethyl group may enhance blood-brain barrier penetration for neurological applications .
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